Salazosulfamide

Description

Historical Trajectories of Sulfonamide Compounds in Pharmaceutical Science

The journey of sulfonamide drugs, the first effective systemic chemotherapeutic agents against bacterial infections, marks a pivotal chapter in medical history. mhmedical.com Their origins trace back to the German dye industry in 1932, where chemists at I. G. Farbenindustrie patented Prontosil, an azo dye. mhmedical.com It was the German physician Gerhard Domagk who, in his work with chemists Fritz Mietzsch and Josef Klarer, discovered that Prontosil exhibited remarkable antibacterial effects in mice. mhmedical.comijpediatrics.com This discovery, for which Domagk was awarded the 1938 Nobel Prize in Medicine, stemmed from the belief that coal-tar dyes that bind to bacteria could be used to target harmful organisms in the body. mhmedical.comwikipedia.org

In 1936, it was discovered that Prontosil was a prodrug, metabolizing in the body to its active form, sulfanilamide (B372717), which was the actual antibacterial agent. openaccesspub.org This finding unleashed a "sulfa craze," leading to the development of numerous sulfonamide derivatives. openaccesspub.orghuvepharma.com Before the widespread availability of penicillin, sulfa drugs were the only broad-spectrum antibiotics and were crucial during the early years of World War II, saving countless lives. wikipedia.orghuvepharma.com The uncontrolled production and use of these compounds, however, led to incidents like the "sulfanilamide elixir" scandal of 1937, which prompted the United States to enact the Federal Food, Drug, and Cosmetic Act in 1938, mandating safety and efficacy testing for new drugs. wikipedia.orghuvepharma.com

While the advent of penicillin and other antibiotics diminished the primary role of sulfonamides, their use was revitalized in the 1970s and 1980s, particularly with the introduction of the combination of sulfamethoxazole (B1682508) and trimethoprim (B1683648) for treating specific infections. mhmedical.comijpediatrics.com The development of sulfonamides also paved the way for other classes of drugs, including carbonic anhydrase inhibitor diuretics and sulfonylurea hypoglycemic agents. mhmedical.com

International Nonproprietary Name (INN) Classification of Salazosulfamide and its Congeners

The World Health Organization (WHO) is responsible for assigning International Nonproprietary Names (INN) to pharmaceutical substances to ensure each is identifiable by a unique, globally recognized name. scribd.com These names are designed to be distinctive in sound and spelling to avoid confusion. scribd.com The INN system often uses common "stems" to categorize substances with similar pharmacological activities. who.intwho.int

This compound is officially recognized as an INN. who.intnih.gov It belongs to a group of anti-infective sulfonamides that are derivatives of sulfanilamide. who.int The stem used for this group is "-sulfa". This compound is listed alongside other sulfonamides like salazosulfadimidine (B1199094) and salazosulfathiazole (B1614553) in WHO documents detailing INN stems. who.int

The compound is identified by several chemical and regulatory codes, which facilitate its precise identification in research and databases.

Table 1: Chemical and Regulatory Identifiers for this compound

| Identifier Type | Identifier |

|---|---|

| INN | This compound |

| CAS Number | 139-56-0 |

| FDA UNII | B6831ORH7W |

| ChEMBL ID | CHEMBL377353 |

| NCI Thesaurus Code | C72640 |

| NSC Code | 27236 |

| Molecular Formula | C13H11N3O5S |

| InChIKey | NBSRUZQXRUNPNY-FOCLMDBBSA-N |

Data sourced from multiple chemical and regulatory databases. nih.gov

Overview of this compound's Significance in Preclinical and In Vitro Research Paradigms

This compound's primary antibacterial mechanism involves acting as a competitive inhibitor of the enzyme dihydropteroate (B1496061) synthase. ontosight.ai This enzyme is crucial for the synthesis of folic acid in bacteria by utilizing para-aminobenzoic acid (PABA). ontosight.ai By competing with PABA, this compound blocks folate synthesis, thereby inhibiting bacterial growth and multiplication. ontosight.ai While its use as a primary antibiotic has been largely superseded, this compound continues to be utilized as a compound in various preclinical and in vitro research models, particularly for its anti-inflammatory properties. ontosight.aispandidos-publications.com

In recent preclinical research, this compound has been investigated for its effects beyond its antimicrobial action. One study highlighted its potential in ophthalmology, where it was found to inhibit adipogenesis (fat cell formation) in in vitro models of Thyroid-Associated Ophthalmopathy (TAO) by downregulating the expression of PPARγ, a key regulator of fat cell development. frontiersin.org

The compound has also been frequently used in preclinical animal models of inflammatory bowel disease (IBD) and ulcerative colitis (UC). spandidos-publications.commdpi.comnih.gov In these studies, often using dextran (B179266) sodium sulfate (B86663) (DSS) to induce colitis in mice, this compound serves as a reference or positive control drug to compare the efficacy of novel therapeutic agents like probiotics or natural compounds such as morroniside (B1252140) and loganin. nih.govsci-hub.boxspandidos-publications.com These studies measure outcomes like disease activity index, histological damage, and levels of inflammatory cytokines such as IL-1β and TNF-α. spandidos-publications.comnih.gov

Furthermore, research has explored the genetic basis for patient response to this compound. A study on patients with ankylosing spondylitis investigated the correlation between the efficacy of the drug and polymorphisms in the N-acetyltransferase 1 (NAT1) gene, suggesting a pharmacogenetic component to its therapeutic effects. frontiersin.orgresearchgate.net

Table 2: Selected Preclinical and In Vitro Research Applications of this compound

| Research Area | Model System | Key Findings |

|---|---|---|

| Thyroid-Associated Ophthalmopathy | In vitro model using orbital fibroblasts (OFs) | This compound inhibits adipogenesis by downregulating PPARγ expression. frontiersin.org |

| Ulcerative Colitis (UC) | Dextran Sodium Sulfate (DSS)-induced colitis in mice | Used as a positive control to evaluate the anti-inflammatory effects of novel treatments like probiotics and iridoid glycosides. nih.govsci-hub.box |

| Ankylosing Spondylitis | Human study | Efficacy was correlated with N-acetyltransferase 1 (NAT1) gene polymorphism. frontiersin.orgresearchgate.netsemanticscholar.org |

| Inflammatory Bowel Disease (IBD) | General preclinical models | Employed as a conventional therapy for comparison against emerging treatments like probiotics. mdpi.com |

This table summarizes findings from various academic research studies.

Structure

3D Structure

Properties

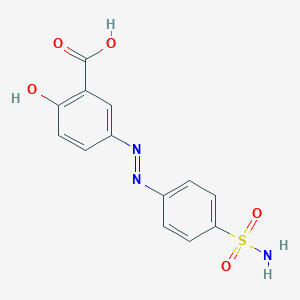

IUPAC Name |

2-hydroxy-5-[(4-sulfamoylphenyl)diazenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O5S/c14-22(20,21)10-4-1-8(2-5-10)15-16-9-3-6-12(17)11(7-9)13(18)19/h1-7,17H,(H,18,19)(H2,14,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBSRUZQXRUNPNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=NC2=CC(=C(C=C2)O)C(=O)O)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30861803, DTXSID801317062 | |

| Record name | 6-Oxo-3-[2-(4-sulfamoylphenyl)hydrazinylidene]cyclohexa-1,4-diene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30861803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Salazosulfamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139-56-0 | |

| Record name | Salazosulfamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Salazosulfamide [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000139560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Salazosulfamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27236 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Salazosulfamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Salazosulfamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.879 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SALAZOSULFAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B6831ORH7W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Mechanisms of Salazosulfamide Action

Elucidation of Specific Cellular and Subcellular Targets

The interaction of Salazosulfamide with specific cellular and subcellular components is a critical area of investigation to understand its therapeutic effects. Research has focused on its potential to modulate gene expression and inflammatory processes.

Investigation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Downregulation in Adipogenesis Inhibition

Scientific literature specifically investigating the effect of this compound on the downregulation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) and the subsequent inhibition of adipogenesis is not currently available. PPARγ is a key nuclear receptor that regulates the differentiation of fat cells, and its modulation is a target in metabolic disease research. researchgate.netnih.gov However, direct studies linking this compound to this pathway have not been identified.

Analysis of Interactions with Inflammatory Signaling Cascades in Experimental Models

Detailed studies analyzing the direct interaction of this compound with inflammatory signaling cascades in experimental models are limited. While related sulfonamide compounds like sulfasalazine (B1682708) are known to interact with and inhibit key inflammatory pathways such as NF-κB, specific research on this compound's mechanisms in this context is not extensively documented in publicly available literature. nih.gov

Exploration of N-Acetyltransferase 1 (NAT1) Gene Polymorphism Modulation in Disease Contexts

This compound's efficacy has been linked to genetic variations in the N-Acetyltransferase 1 (NAT1) gene. NAT1 is an enzyme responsible for the metabolism of various drugs and xenobiotics. Polymorphisms in the NAT1 gene can lead to differences in how individuals metabolize certain compounds, affecting drug efficacy and toxicity.

A study investigating the therapeutic effects of this compound in the context of ankylosing spondylitis found that its efficacy is associated with NAT1 gene polymorphisms. Specifically, the NAT1 AA/GG genotype at the 263 locus was identified as being connected to the drug's effectiveness. This suggests that an individual's NAT1 genetic makeup could be a determinant in the therapeutic outcome of this compound treatment for certain conditions. However, the study also concluded that further research is necessary to fully elucidate these findings.

Table 1: this compound and N-Acetyltransferase 1 (NAT1) Polymorphism

| Feature | Description |

| Gene | N-Acetyltransferase 1 (NAT1) |

| Compound | This compound |

| Disease Context | Ankylosing Spondylitis |

| Associated Polymorphism | NAT1 AA/GG genotype at locus 263 |

| Implication | The efficacy of this compound treatment is associated with this specific NAT1 gene polymorphism. |

| Further Research | Recommended to further investigate the association. |

Functional Characterization of Signaling Pathway Modulation

The functional consequences of this compound's interaction with cellular signaling pathways are central to its mechanism of action. This section reviews the available information on its modulation of pathways governing adipogenesis and inflammation.

Pathways Governing Adipogenesis in Cellular Systems

There is currently a lack of specific research in the scientific literature detailing the functional characterization of how this compound modulates the complex signaling pathways that govern adipogenesis in cellular systems. Adipogenesis is controlled by a network of transcription factors and signaling molecules, including the Wnt and Hedgehog signaling pathways, which are critical for the development of mature fat cells. biorxiv.org

Inflammatory Pathways Including STAT3/NF-κB in Colitis Models

Specific studies on the modulation of the STAT3/NF-κB inflammatory pathways by this compound in colitis models have not been identified in the available scientific literature. The STAT3 and NF-κB signaling pathways are crucial mediators of inflammation, particularly in the context of inflammatory bowel diseases like colitis. The related compound, sulfasalazine, has been shown to inhibit the NF-κB pathway, which is a key aspect of its anti-inflammatory effects in treating ulcerative colitis. nih.govnih.gov

Theoretical and In Vitro Investigations of Enzyme Inhibition and Receptor Binding Dynamics

Theoretical and computational studies, such as molecular docking and quantitative structure-activity relationship (QSAR) analyses, have been instrumental in elucidating the mechanisms of action for many sulfonamide derivatives. nih.govqub.ac.ukresearchgate.net These methods predict the binding affinity and orientation of a ligand within the active site of a protein, offering insights into potential inhibitory actions. nih.govresearchgate.net For instance, molecular docking studies on various sulfonamides have identified key interactions, such as hydrogen bonding and hydrophobic interactions, that are crucial for their binding to enzymes like carbonic anhydrases, caspases, and kinases. nih.govmdpi.com However, no such specific molecular docking or theoretical studies appear to have been published for this compound.

Similarly, in vitro investigations are fundamental to characterizing the inhibitory potential of a compound. These studies typically involve enzyme kinetics assays to determine parameters like the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ). khanacademy.orgnih.gov Different modes of enzyme inhibition, such as competitive, non-competitive, and uncompetitive, can be distinguished through these kinetic analyses, often visualized using Michaelis-Menten or Lineweaver-Burk plots. khanacademy.orgamericanpeptidesociety.orglibretexts.orgyoutube.com Despite the established methodologies, there is no published in vitro data detailing the specific enzyme inhibition profile of this compound.

The dynamics of ligand-receptor binding are also critical for understanding a compound's mechanism of action. nih.gov Techniques such as nuclear magnetic resonance (NMR) spectroscopy and hydrogen/deuterium exchange can reveal how a ligand affects the conformational state of a receptor. nih.gov Again, the scientific literature lacks specific studies applying these techniques to investigate the receptor binding dynamics of this compound.

Advanced Preclinical and in Vitro Research Methodologies for Salazosulfamide

Development and Application of In Vitro Models

In vitro models are crucial for dissecting the molecular mechanisms of a drug's action in a controlled environment, away from the complexities of a whole organism. These systems allow for detailed investigation of cellular pathways, drug targets, and specific cellular responses like differentiation and inflammation.

Utilization of Cell Culture Systems: Orbital Fibroblasts for Adipogenesis and Intestinal Epithelial Cells (e.g., HCT116, HIEC-6) for Inflammation

A comprehensive review of scientific literature did not yield specific studies investigating the effects of Salazosulfamide on orbital fibroblast adipogenesis or on inflammation in HCT116 or HIEC-6 intestinal epithelial cell lines. However, these cell culture systems are standard models for their respective fields.

Orbital Fibroblasts for Adipogenesis: In the context of Thyroid-Associated Ophthalmopathy (TAO), the differentiation of orbital fibroblasts into fat cells (adipogenesis) is a key pathological process contributing to tissue expansion in the eye socket. arvojournals.orgarvojournals.org Researchers use primary cultures of orbital fibroblasts obtained from TAO patients to model this process. nih.gov These cells can be stimulated to differentiate into adipocytes, allowing for the study of signaling pathways and the evaluation of therapeutic agents that might inhibit this process. nih.govnih.gov Standard markers of adipogenesis, such as the expression of PPAR-γ and the accumulation of lipids stained by Oil Red O, are used to quantify the effect of potential treatments. nih.gov

Intestinal Epithelial Cells for Inflammation: Cell lines such as HCT116 and the non-tumorigenic HIEC-6 are instrumental in modeling the intestinal barrier and its response to inflammatory stimuli. nih.gov They are used to study the mechanisms of drug-induced effects on gut inflammation. For instance, studies on related anti-inflammatory compounds like sodium salicylate (B1505791) have utilized the HCT116 cell line to investigate apoptosis pathways mediated by signaling molecules like p38MAPK. nih.gov These models allow researchers to assess changes in cell viability, inflammatory cytokine production (e.g., IL-6, IL-8), and the integrity of the epithelial barrier.

Implementation of Organotypic and Tissue Explant Culture Systems

There is no available research documenting the use of organotypic or tissue explant culture systems in the study of this compound. These advanced three-dimensional (3D) culture methods offer a significant advantage over traditional 2D cell cultures by better preserving the original tissue architecture, cell-cell interactions, and the native microenvironment. nih.gov

Organotypic Cultures: These models involve growing cells in a 3D matrix to recreate the structure of an organ. For example, a 3D organotypic skin model can be used to study signaling pathways in a tissue-like context. nih.gov

Tissue Explant Cultures: This technique involves the direct culture of small pieces of tissue. nih.gov It has been successfully used to isolate mesenchymal stromal cells from adipose tissue while maintaining their functional and phenotypic characteristics. nih.gov Such systems could theoretically be used to study the effect of this compound on complex tissue responses, bridging the gap between cell culture and whole-animal models.

Characterization in Preclinical Animal Models (Excluding Human Clinical Data)

Preclinical animal models are indispensable for understanding the efficacy and pathobiology of diseases and potential treatments in a living organism before human trials.

Experimental Colitis Models (e.g., Dextran (B179266) Sulfate (B86663) Sodium-Induced Colitis in Murine Systems)

Specific preclinical data on the use of this compound in the Dextran Sulfate Sodium (DSS) colitis model is not available in the reviewed literature. The DSS model is a widely used and robust method for inducing experimental colitis in rodents that mimics features of human ulcerative colitis. nih.govnih.gov

The administration of DSS in drinking water is toxic to colonic epithelial cells, disrupting the mucosal barrier and leading to an inflammatory response characterized by weight loss, diarrhea, and bloody stools. ekb.egresearchgate.net This model is frequently used to evaluate the efficacy of anti-inflammatory agents. For the related compound sulfasalazine (B1682708), studies in the DSS model have shown it can ameliorate body weight loss and reduce oxidative stress markers like malondialdehyde (MDA). ekb.eg

Table 1: Key Pathological Features in DSS-Induced Colitis Models

| Feature | Description | Common Assessment Methods |

|---|---|---|

| Clinical Symptoms | Weight loss, diarrhea, rectal bleeding, changes in stool consistency. | Daily monitoring, Disease Activity Index (DAI) scoring. |

| Histopathology | Loss of crypt architecture, ulcerations, edema, inflammatory cell infiltration into the lamina propria and submucosa. | Hematoxylin and Eosin (H&E) staining of colon tissue sections. |

| Colon Length | Shortening of the colon is a macroscopic indicator of inflammation. | Measurement post-mortem. |

| Biochemical Markers | Increased levels of pro-inflammatory cytokines (e.g., IL-6, TGF-β) and markers of oxidative stress (e.g., MDA). | ELISA, RT-PCR, Western Blot on tissue homogenates. |

Animal Models for Thyroid-Associated Ophthalmopathy

No studies were identified that evaluate this compound in animal models of Thyroid-Associated Ophthalmopathy (TAO). The development of reliable animal models for TAO has been challenging but is critical for understanding its pathogenesis, which involves an autoimmune response targeting the thyrotropin receptor (TSHR). nih.gov

Current models often involve immunizing mice with TSHR preparations to induce an autoimmune response that leads to orbital changes resembling human TAO. nih.gov Another approach involves creating a xenograft model by implanting orbital fat tissue from TAO patients into immunodeficient mice, which allows for the in vivo examination of the fat component of the disease. arvojournals.org These models are essential for testing novel therapies aimed at reducing orbital inflammation and tissue remodeling. frontiersin.orgnih.gov

Animal Models for Ankylosing Spondylitis

Preclinical research on this compound in animal models of ankylosing spondylitis (AS) is not present in the available scientific literature. While some studies have explored the clinical efficacy of this compound in human AS patients, these fall outside the scope of preclinical animal research. nih.govnih.gov

Animal models for spondyloarthritis, including AS, are crucial for investigating disease mechanisms such as the role of genetics (e.g., HLA-B27), inflammation, and new bone formation. koreamed.org Models include HLA-B27 transgenic rats and mice, as well as inflammation-driven models where arthritis is induced. koreamed.org For example, the SKG mouse strain can be used to develop an AS-like disease, which can then be used to test the effects of therapeutic agents on symptoms like joint inflammation and spine curvature. frontiersin.orgresearchgate.net These models allow for detailed analysis of immune cell populations, such as Th17 cells, and the efficacy of drugs in suppressing the inflammatory processes that drive the disease. frontiersin.org

Methodologies for Assessing Molecular and Cellular Responses

The assessment of molecular and cellular responses to this compound involves a variety of sophisticated laboratory techniques. These methodologies allow researchers to quantify changes in biological molecules and observe alterations in cell and tissue structure, providing a comprehensive picture of the compound's activity.

Gene Expression Profiling (e.g., PPARγ, NAT1)

Gene expression profiling is a fundamental technique used to understand how this compound may influence cellular function at the genetic level. This typically involves quantifying the messenger RNA (mRNA) levels of specific target genes.

Peroxisome Proliferator-Activated Receptor-gamma (PPARγ): PPARγ is a key regulator of adipogenesis, inflammation, and glucose metabolism. Research into the effects of related compounds, such as mesalazine, has utilized techniques like quantitative real-time polymerase chain reaction (RT-qPCR) to measure PPARγ mRNA expression in cell lines. nih.gov This method allows for the precise quantification of gene expression changes, indicating whether this compound upregulates or downregulates PPARγ activity.

N-acetyltransferase 1 (NAT1): NAT1 is an enzyme involved in the metabolism of various drugs and carcinogens. Studies on similar sulfonamide drugs have employed methods to assess how genetic variations (alleles) in NAT1 can lead to differences in protein expression and enzyme activity. nih.gov These methodologies can include measuring allelic NAT1 mRNA expression and protein translation efficiency in human cell lines or tissues. nih.gov Such analyses are crucial for understanding the pharmacogenetics related to this compound metabolism.

| Target Gene | Methodology | Potential Findings |

| PPARγ | Quantitative Real-Time PCR (RT-qPCR) | Upregulation or downregulation of PPARγ mRNA expression. |

| NAT1 | Allelic mRNA Expression Analysis | Differences in gene expression and protein translation based on genetic variants. |

Protein Expression and Post-Translational Modification Studies (e.g., Phosphorylated STAT3, Phosphorylated p65)

Analyzing protein expression and their modifications is critical to understanding the signaling pathways affected by this compound.

Phosphorylated STAT3: Signal Transducer and Activator of Transcription 3 (STAT3) is a key protein in cellular signaling, involved in cell growth and apoptosis. Its activation often occurs through phosphorylation. Western blotting is a common technique used to detect and quantify the levels of phosphorylated STAT3 (p-STAT3). This method separates proteins by size, and specific antibodies are used to visualize the protein of interest. Studies on other compounds have shown the ability to inhibit STAT3 phosphorylation, which is a critical step in its activation. researchgate.netnih.govresearchgate.netjcancer.org

Phosphorylated p65: The p65 subunit of Nuclear Factor-kappa B (NF-κB) is a central mediator of inflammatory responses. Its phosphorylation is a key step in the activation of the NF-κB pathway. Similar to p-STAT3, Western blotting is a primary method to measure the levels of phosphorylated p65. Research on the related compound sulfasalazine has demonstrated its ability to inhibit NF-κB activation, and analyzing p65 phosphorylation would be a direct way to investigate this mechanism. selleckchem.comnih.govnih.govresearchgate.net

| Target Protein | Methodology | Potential Findings |

| Phosphorylated STAT3 | Western Blotting | Inhibition or enhancement of STAT3 phosphorylation, indicating modulation of STAT3 signaling. |

| Phosphorylated p65 | Western Blotting | Inhibition of p65 phosphorylation, suggesting suppression of the NF-κB inflammatory pathway. |

Quantitation of Inflammatory Mediators and Markers (e.g., Interleukin-1β, Tumor Necrosis Factor-α, Nitric Oxide)

Quantifying the levels of inflammatory mediators is essential to confirm the anti-inflammatory effects of this compound.

Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α): These are pro-inflammatory cytokines that play a significant role in various inflammatory diseases. The most common method for quantifying these cytokines in biological samples (such as cell culture supernatants or serum) is the Enzyme-Linked Immunosorbent Assay (ELISA). Studies on sulfasalazine have shown it can downregulate the expression of IL-1β mRNA. nih.gov

Nitric Oxide (NO): Nitric oxide is a signaling molecule with diverse roles in the inflammatory process. Its production can be measured indirectly by quantifying its stable breakdown products, nitrite (B80452) and nitrate, in cell culture media using the Griess assay.

| Inflammatory Mediator | Methodology | Potential Findings |

| Interleukin-1β (IL-1β) | Enzyme-Linked Immunosorbent Assay (ELISA) | Reduction in the secretion of this pro-inflammatory cytokine. |

| Tumor Necrosis Factor-α (TNF-α) | Enzyme-Linked Immunosorbent Assay (ELISA) | Decrease in the levels of a key inflammatory cytokine. |

| Nitric Oxide (NO) | Griess Assay | Inhibition of nitric oxide production, indicating anti-inflammatory activity. |

Histopathological and Morphometric Evaluation in Preclinical Tissues

Histopathological and morphometric analyses provide crucial information about the effects of this compound on tissue structure and cellular composition in preclinical animal models.

Histopathological Evaluation: This involves the microscopic examination of stained tissue sections by a pathologist. In studies of inflammatory conditions like ulcerative colitis, this evaluation assesses features such as inflammatory cell infiltration, crypt abscesses, and mucosal damage. nih.govnih.gov Tissues are typically stained with Hematoxylin and Eosin (H&E) to visualize cellular details. For example, studies on sulfasalazine have shown it can reduce neutrophilic and eosinophilic leukocyte infiltration in the colonic mucosa. nih.govnih.gov

Morphometric Analysis: This technique involves the quantitative measurement of structural features in tissues. This can include measuring the thickness of mucosal layers, the density of inflammatory cells, or the area of tissue damage. Computer-assisted image analysis is often used for precise and objective quantification. This provides a more objective measure of tissue changes compared to qualitative histopathological scoring.

| Analysis Type | Methodology | Potential Findings |

| Histopathological Evaluation | Microscopic examination of H&E stained tissue sections | Reduction in inflammatory cell infiltration, improvement in tissue architecture, and healing of mucosal lesions. |

| Morphometric Analysis | Quantitative image analysis of tissue sections | Objective measurement of reduced mucosal thickness, decreased inflammatory cell counts, and smaller lesion sizes. |

Innovations in Salazosulfamide Drug Discovery and Formulation Research

Structure-Activity Relationship (SAR) Studies of Salazosulfamide and its Derivatives

The exploration of the structure-activity relationship (SAR) is fundamental in medicinal chemistry for designing more effective drugs. For sulfa drugs like this compound, SAR studies are crucial for understanding how the chemical structure relates to its therapeutic activity, which could lead to the development of more potent and effective treatments. nih.gov These studies systematically alter parts of the molecule to observe the effect on its biological activity, thereby building a model of the pharmacophore required for inhibition of targets such as dihydropteroate (B1496061) synthetase (DHPS). nih.gov

The process typically begins with the core structure of this compound. Chemists then create a series of derivatives by modifying specific functional groups. For example, substitutions might be made on the phenyl ring or the sulfonamide group. The goal is to improve characteristics such as binding affinity to the target enzyme, pharmacokinetic properties, and solubility, while minimizing potential off-target effects. nih.govnih.gov The synthesis of these new molecules often involves multi-step chemical reactions. rsc.orgmdpi.com Once synthesized, these analogs undergo rigorous testing to evaluate their biological activity, providing crucial data for the SAR studies. mdpi.com

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, providing deep insights into how a drug molecule (ligand) interacts with its biological target, such as a protein or enzyme. unifap.brnih.gov These techniques are applied to this compound and its derivatives to predict their binding affinity and to understand the molecular basis of their activity. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) is a key computational method used in these studies. nih.gov 3D-QSAR analyses, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. mdpi.comjchemlett.com These methods build statistical models that correlate the 3D properties of molecules (like steric and electrostatic fields) with their biological activity. mdpi.com For sulfonamides, QSAR models can help identify the key structural features that are essential for inhibiting enzymes like DHPS. nih.gov

Molecular docking simulations are another critical tool. These simulations predict the preferred orientation of a ligand when bound to a target, forming a stable complex. nih.gov This allows researchers to visualize the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the this compound analog and the active site of its target enzyme. This detailed understanding guides the rational design of new analogs with improved binding characteristics. nih.gov

Table 1: Key Computational Techniques in this compound Research

| Technique | Description | Application for this compound |

|---|---|---|

| QSAR | Correlates molecular structures with biological activity using statistical models. | Predicts the inhibitory activity of new analogs against targets like DHPS. |

| CoMFA/CoMSIA | 3D-QSAR methods that use steric and electrostatic fields to build predictive models. | Identifies key 3D structural features of this compound derivatives that are crucial for their biological function. mdpi.com |

| Molecular Docking | Predicts the binding orientation and affinity of a ligand to its target protein. | Visualizes how this compound analogs fit into the active site of their target enzyme, guiding further design. nih.gov |

| Molecular Dynamics | Simulates the movement of atoms and molecules over time to study the stability of ligand-protein complexes. | Assesses the stability of the binding between this compound analogs and their target over time. nih.govmdpi.com |

Advanced Formulation Science for Enhanced Delivery

The effectiveness of a drug is not solely dependent on its intrinsic activity but also on its formulation. Advanced formulation science aims to develop delivery systems that improve a drug's stability, solubility, and bioavailability.

Microparticle and nanoparticle delivery systems are being extensively researched to enhance the therapeutic efficacy of various drugs. benthamscience.comnih.gov These systems encapsulate the active pharmaceutical ingredient within a carrier matrix, offering numerous advantages. For a compound like this compound, encapsulation in polymeric or lipid-based nanoparticles can protect it from degradation, improve its solubility, and facilitate its transport across biological membranes. nih.govunits.it

These particulate systems can be engineered to have dimensions comparable to pathogens, which can be advantageous for targeting certain immune cells. nih.gov By modifying the surface properties of these particles, it is possible to achieve targeted delivery, ensuring that the drug is released at the desired site of action. nih.govnih.gov Nanoparticles-in-microparticle delivery systems (NiMDS) represent a more recent innovation, combining the benefits of both nano- and micro-sized carriers to potentially improve oral delivery and site-specific release. researchgate.net

Table 2: Comparison of Particulate Delivery Systems

| Delivery System | Typical Size | Potential Advantages for this compound |

|---|---|---|

| Microparticles | 1-1000 µm | Can provide controlled and sustained release of the drug. |

| Nanoparticles | 1-100 nm | Enhanced cellular uptake, improved bioavailability for poorly soluble compounds, potential for targeted delivery. nih.govunits.it |

| Liposomes | 50-5000 nm | Biocompatible vesicles that can encapsulate both hydrophilic and hydrophobic drugs, reducing potential toxicity. nih.gov |

| Solid Lipid Nanoparticles | 50-1000 nm | Offer good stability and controlled release, made from biocompatible lipids. nih.gov |

Lyophilization, or freeze-drying, is a well-established technique used to enhance the stability and extend the shelf-life of pharmaceutical products, particularly those that are unstable in an aqueous solution. americanpharmaceuticalreview.comresearchgate.net The process involves freezing the product, followed by the removal of water through sublimation under a vacuum. americanpharmaceuticalreview.comjocpr.com

For a compound like this compound, lyophilization can convert it into a stable, dry powder that is less susceptible to chemical and physical degradation. researchgate.netjocpr.com The process consists of three main stages: freezing, primary drying (sublimation of ice), and secondary drying (removal of unfrozen water). americanpharmaceuticalreview.comresearchgate.net The parameters for each stage, such as temperature, pressure, and duration, must be carefully optimized to ensure the integrity of the final product and to avoid issues like collapse, where the product loses its structure. nih.govamericanpharmaceuticalreview.com An optimized lyophilization cycle can result in a stable product with a long shelf-life that can be easily reconstituted before use. americanpharmaceuticalreview.com

Repurposing and Exploration of Novel Therapeutic Applications for this compound

Drug repurposing, the process of identifying new therapeutic uses for existing approved drugs, is an efficient strategy in pharmacology. nih.gov It offers a faster and often less expensive path to new treatments because the safety profile of the drug is already well-established. nih.gov

Sulfonamides, originally developed as antibacterial agents, have been successfully repurposed for other indications. nih.gov A prominent example is their use as antimalarial agents. nih.gov This is because the target of sulfonamides in bacteria, the DHPS enzyme, is also present and essential in the folate biosynthesis pathway of the Plasmodium species that cause malaria. nih.gov By acting as competitive inhibitors of para-aminobenzoic acid (PABA), sulfonamides disrupt a critical process for the parasite's survival and replication. nih.gov

Given this precedent, this compound could be a candidate for repurposing. Researchers could screen it against a variety of disease targets, particularly those where the folate pathway is crucial or where related sulfonamide structures have shown activity. This exploration could uncover novel therapeutic applications for this compound beyond its original intended use.

Investigation in Autoimmune and Inflammatory Conditions Beyond Established Uses

While this compound is well-established in the management of rheumatoid arthritis and inflammatory bowel disease, ongoing research has explored its therapeutic potential in other immune-mediated conditions. nih.gov These investigations often focus on diseases where similar inflammatory pathways are implicated, leading to off-label use and clinical studies in dermatology and ophthalmology. nih.gov

Psoriasis and Psoriatic Arthritis

This compound has been investigated as a therapeutic option for cutaneous psoriasis and psoriatic arthritis. nih.govnih.gov It is considered a potential alternative for patients with mild to moderate psoriasis or for those who have contraindications to other systemic therapies. nih.govnih.gov A systematic review of its use for cutaneous psoriasis found that a notable portion of patients experienced positive outcomes. nih.gov The review documented that 53.6% (132 out of 246) of patients either improved or achieved clearance of their psoriasis with this compound treatment. nih.gov

The efficacy, while modest compared to newer biologic agents, highlights its potential as an accessible, low-cost option for a specific subset of psoriasis patients. nih.gov

| Efficacy Measure | Reported Outcome | Timeframe |

|---|---|---|

| Overall Improvement/Clearance | 53.6% of patients | Not Specified |

| Mean PASI* Improvement | 48.4% | ~18.4 weeks |

| PASI-50 Achievement | 10.2% of patients | ~18.4 weeks |

| PASI-75 Achievement | 4.1% of patients | ~18.4 weeks |

| Mean Body Surface Area (BSA) Reduction | 18.5% | Not Specified |

Non-infectious Uveitis

This compound has also been evaluated for its efficacy in preventing recurrent flares of non-infectious acute anterior uveitis (AAU), a form of intraocular inflammation. researchgate.netnih.gov Studies indicate that the treatment can significantly reduce the frequency of these inflammatory episodes. researchgate.netnih.gov One prospective study demonstrated a significant decrease in the mean number of uveitis flares, from 3.4 in the year prior to treatment to 0.9 during the year of treatment. researchgate.net Another retrospective study over a three-year follow-up showed a similar reduction in flare-ups, from a mean of 2.25 in the pre-treatment year to 0.81 in the first year of therapy. nih.gov These findings suggest this compound may be a beneficial therapy for preventing recurrences and reducing the severity of AAU, particularly when associated with conditions like ankylosing spondylitis. nih.govnih.gov

| Study | Mean Flares (Pre-Treatment Year) | Mean Flares (During Treatment Year 1) | Statistical Significance (p-value) |

|---|---|---|---|

| Prospective, Open, Longitudinal Study researchgate.net | 3.4 | 0.9 | p = 0.007 |

| Retrospective Chart Review nih.gov | 2.25 | 0.81 | p < 0.001 |

Mechanistically Driven Exploration in Other Potential Therapeutic Indications

The exploration of this compound for new therapeutic uses is largely driven by its complex and multifaceted mechanism of action, which is still under investigation. nih.govdrugbank.com As a prodrug, this compound is metabolized by intestinal bacteria into its active components: Sulfapyridine (B1682706) and 5-aminosalicylic acid (5-ASA), also known as Mesalazine. drugbank.compatsnap.comyoutube.com These metabolites exert both local and systemic anti-inflammatory and immunomodulatory effects, providing a basis for its potential application in a variety of diseases. patsnap.com

The systemic effects are primarily attributed to Sulfapyridine, which is absorbed into the bloodstream. patsnap.com Research into its mechanism provides several avenues for therapeutic exploration:

Inhibition of Inflammatory Mediators: this compound and its metabolites can inhibit the cyclooxygenase (COX) and lipoxygenase pathways. drugbank.compatsnap.com This action blocks the production of pro-inflammatory prostaglandins and leukotrienes, which are key mediators in numerous inflammatory conditions beyond the gut and joints. drugbank.compatsnap.com

Modulation of Cellular Transcription: A significant mechanism is the inhibition of the transcription factor nuclear factor kappa-B (NF-kB). nih.govyoutube.com Since NF-kB controls the expression of many pro-inflammatory genes, including cytokines like tumor necrosis factor-alpha (TNF-α), its suppression by this compound suggests a potential therapeutic role in any disease state driven by NF-kB-mediated inflammation. nih.govpatsnap.com

Induction of Adenosine Release: More recent research has uncovered a novel anti-inflammatory pathway related to adenosine. nih.gov Studies have shown that this compound inhibits the enzyme 5-aminoimidazole-4-carboxamidoribonucleotide (AICAR) transformylase. nih.gov This inhibition leads to the intracellular accumulation of AICAR, which in turn enhances the release of adenosine at sites of inflammation. Adenosine acts as a potent anti-inflammatory agent by binding to A2 receptors on inflammatory cells. nih.gov This mechanism is shared with methotrexate, positioning this compound within a unique class of anti-inflammatory agents and suggesting its potential utility in other conditions where adenosine-mediated immunosuppression could be beneficial. nih.gov

These understood mechanisms provide a strong rationale for investigating this compound in a wider range of immune-mediated diseases where these pathways are pathogenic.

Emerging Research Directions and Future Outlook for Salazosulfamide

Application of Advanced Molecular Profiling Techniques in Salazosulfamide Research

The advent of advanced molecular profiling techniques offers unprecedented opportunities to dissect the molecular mechanisms of drug action. While the direct application of these techniques to this compound is still an emerging area, their potential to revolutionize our understanding is immense. Future research will likely focus on leveraging these technologies to identify novel therapeutic targets, predict patient response, and elucidate the intricate pathways modulated by this compound.

Next-Generation Sequencing (NGS) stands as a cornerstone of this new research paradigm. nih.govnih.govfrontiersin.org In the context of this compound, NGS can be employed for comprehensive gene expression profiling (RNA-Seq) of cells or tissues treated with the compound. frontiersin.org This can reveal the global transcriptional changes induced by this compound, offering insights into the signaling pathways it modulates. Furthermore, targeted NGS panels could be used to screen for specific genetic variations in patients that may influence their response to this compound, paving the way for personalized medicine. nih.gov

Another powerful tool is the Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)-Cas9 system. mdpi.com This revolutionary gene-editing technology can be utilized to create targeted gene knockouts or modifications in cellular and animal models. ijrpc.comcitryll.com For this compound research, CRISPR could be used to validate the role of specific genes and pathways in its therapeutic effect. For instance, if gene expression profiling suggests the involvement of a particular receptor, CRISPR can be used to knock out that receptor and observe the impact on this compound's efficacy.

Advanced PCR methods, such as digital PCR (dPCR) and quantitative PCR (qPCR), will also continue to play a crucial role. These techniques allow for the highly sensitive and precise quantification of nucleic acids, which is invaluable for validating findings from larger-scale profiling studies and for monitoring changes in gene expression in response to this compound treatment.

Table 1: Potential Applications of Advanced Molecular Profiling in this compound Research

| Technique | Potential Application in this compound Research | Anticipated Outcome |

|---|---|---|

| Next-Generation Sequencing (NGS) | Whole-exome or whole-genome sequencing of patient cohorts to identify genetic markers associated with drug response or adverse effects. | Identification of predictive biomarkers for personalized this compound therapy. |

| RNA-Seq of treated cells/tissues to profile changes in gene expression. | Elucidation of novel molecular pathways affected by this compound. | |

| CRISPR-Cas9 | Targeted knockout of genes suspected to be involved in this compound's mechanism of action in in vitro and in vivo models. | Validation of drug targets and clarification of the functional role of specific genes in the drug's efficacy. |

| Advanced PCR (qPCR, dPCR) | Validation of gene expression changes identified through NGS. | Confirmation of key molecular targets and pathways modulated by this compound. |

| Quantification of specific biomarkers in patient samples. | Development of diagnostic tools to monitor treatment response. |

Development of Predictive Preclinical Models for Translational Efficacy Studies

A significant challenge in drug development is the translation of findings from preclinical models to clinical success. frontiersin.orgfrontiersin.org The development of more predictive and human-relevant preclinical models is therefore a critical area of focus for future this compound research. ppd.com

Traditional 2D cell cultures and animal models have provided valuable insights but often fail to fully recapitulate the complexity of human diseases. frontiersin.org Emerging three-dimensional (3D) culture systems, such as organoids, offer a more physiologically relevant environment. mdpi.comtechnologynetworks.com Patient-derived organoids (PDOs), in particular, hold immense promise as they can retain the genetic and phenotypic characteristics of the original tumor or tissue. nih.govnih.gov Future studies could involve the use of organoid models of inflammatory bowel disease or rheumatoid arthritis to test the efficacy of this compound and to identify biomarkers of response in a patient-specific manner. nih.govfrontiersin.org

Organ-on-a-chip (OOC) technology is another innovative approach that aims to mimic the structure and function of human organs in a microfluidic device. omicsonline.orgmdpi.comnih.gov These models can incorporate multiple cell types and even simulate mechanical forces, providing a more dynamic and integrated system for studying drug effects. wikipedia.org For this compound, an "intestine-on-a-chip" model could be used to study its effects on epithelial barrier function and immune cell interactions in a controlled environment. wikipedia.org

Animal models will continue to be important, but with a focus on improving their predictive value. smw.chf1000research.com This includes the use of genetically engineered models that more accurately reflect human disease and the use of humanized models that incorporate human cells or tissues. smw.ch For instance, mouse models of inflammatory diseases treated with this compound could be used to study its effects on immune cell populations and cytokine profiles. omicsonline.orgomicsonline.org

Table 2: Advanced Preclinical Models for this compound Research

| Model Type | Description | Potential Use in this compound Research |

|---|---|---|

| Patient-Derived Organoids (PDOs) | 3D cell cultures derived from patient tissues that mimic the in vivo environment. mdpi.comtechnologynetworks.com | Testing patient-specific responses to this compound and identifying predictive biomarkers. nih.gov |

| Organ-on-a-Chip (OOC) | Microfluidic devices containing living cells that replicate organ-level functions. omicsonline.orgmdpi.comnih.gov | Investigating the effects of this compound on specific organ functions, such as intestinal barrier integrity. wikipedia.org |

| Humanized Animal Models | Animals engrafted with human cells or tissues. smw.ch | Evaluating the efficacy and immune-modulating effects of this compound in a more human-relevant in vivo system. |

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) for Comprehensive Action Understanding

A holistic understanding of this compound's mechanism of action requires the integration of multiple "omics" technologies. omicsonline.org By combining genomics, proteomics, and metabolomics, researchers can create a more complete picture of the molecular changes induced by the drug.

Genomic studies have already provided some insights into the role of genetic variations in the response to sulfasalazine (B1682708), a related compound. For example, polymorphisms in the N-acetyltransferase 1 (NAT1) gene, which is involved in the metabolism of the sulfapyridine (B1682706) moiety, have been investigated in relation to treatment outcomes in inflammatory bowel disease and ankylosing spondylitis. nih.govuzh.chresearchgate.netingentaconnect.comgenecards.orgnih.gov Future research should expand on these findings by using genome-wide association studies (GWAS) to identify other genetic loci associated with this compound efficacy and safety.

Proteomics, the large-scale study of proteins, can be used to identify changes in protein expression and post-translational modifications in response to this compound. This can help to pinpoint the specific signaling pathways and cellular processes that are affected by the drug. For example, proteomic analysis of immune cells treated with this compound could reveal changes in the expression of cytokines, chemokines, and their receptors.

Metabolomics, the comprehensive analysis of small-molecule metabolites, offers a snapshot of the metabolic state of a cell or organism. nih.govplos.org Metabolic footprinting can be used to identify the metabolic pathways that are altered by this compound. nih.govplos.orgnih.gov A study on the related compound sulfasalazine showed that it can be detected in metabolomic profiles, indicating the potential of this technology to monitor drug metabolism. nih.govplos.org In a study of perfused rat liver, the reductive azo cleavage of this compound was not enhanced by ethanol. researchgate.net

The true power of omics technologies lies in their integration. By combining data from genomics, proteomics, and metabolomics, researchers can construct comprehensive models of this compound's mechanism of action and identify novel biomarkers for predicting treatment response. omicsonline.org

Long-term Mechanistic Investigations and Modulation of Disease Progression Pathways

Understanding the long-term effects of this compound on disease progression is crucial for optimizing its therapeutic use. Future research will need to focus on in-depth mechanistic investigations to elucidate how this compound modulates key cellular pathways involved in chronic diseases.

One important area of investigation is the effect of this compound on inflammatory signaling pathways. The transcription factor nuclear factor-kappa B (NF-κB) is a key regulator of inflammation and has been implicated in a variety of inflammatory diseases. wikipedia.orgdovepress.com The related compound sulfasalazine has been shown to be a potent inhibitor of NF-κB activation. nih.gov It prevents the degradation of the inhibitory protein IκBα, thereby keeping NF-κB in an inactive state in the cytoplasm. nih.gov Future studies should investigate whether this compound has a similar effect on the NF-κB pathway and explore the downstream consequences of this inhibition. dovepress.commdpi.comnih.gov

Another emerging area of interest is the role of neutrophil extracellular traps (NETs) in inflammatory diseases. citryll.comsmw.chresearchgate.net NETs are web-like structures of DNA, histones, and granular proteins that are released by neutrophils to trap and kill pathogens. citryll.commdpi.comsmw.ch However, excessive NET formation can contribute to tissue damage and inflammation. mdpi.com A study has shown that a derivative of this compound, NTP363, has a comparable activity to sulfasalazine in enhancing NETosis in activated neutrophils, a process that involves the hyperoxidation of ether-linked phospholipids. nih.gov This suggests that this compound may modulate the immune response through its effects on NET formation, a mechanism that warrants further investigation in the context of chronic inflammatory conditions. frontiersin.orgsmw.chnih.gov

Recent research has also pointed to the involvement of peroxisome proliferator-activated receptor-gamma (PPARγ) in the action of this compound. f1000research.comsmw.chfrontiersin.org In an in vitro model of thyroid-associated ophthalmopathy, this compound was found to inhibit adipogenesis by downregulating the expression of PPARγ in orbital fibroblasts. smw.chmdpi.complos.org This finding suggests a novel mechanism by which this compound may exert its therapeutic effects and opens up new avenues for its use in diseases characterized by abnormal tissue remodeling. smw.chfrontiersin.org

Finally, the identification of reliable biomarkers to monitor disease progression and therapeutic response is a key goal. nih.govnih.govmdpi.com Studies on other diseases have shown that markers of inflammation and tissue damage can be used to track disease activity. nih.govmdpi.commdpi.com Future research on this compound should aim to identify similar biomarkers that can predict treatment outcomes and guide therapeutic decisions.

Q & A

Q. What are the primary biomarkers used to assess salazosulfamide efficacy in ankylosing spondylitis (AS)?

this compound efficacy in AS is evaluated using clinical biomarkers such as morning stiffness duration and tender joint counts. In controlled trials, responders to this compound exhibited morning stiffness durations comparable to healthy controls (4.03 vs. 2.83 minutes) and significantly lower tender joint counts (0.3 vs. 2.41 in non-responders) . These metrics should be measured alongside inflammatory markers (e.g., CRP) to correlate clinical and biochemical responses.

Q. What standardized protocols exist for this compound administration in preclinical studies?

Preclinical studies typically use a weekly dose of 8.0 mg this compound, as validated in AS trials . Dosage adjustments should account for species-specific metabolic rates (e.g., murine models require weight-based scaling). Ensure consistent administration routes (oral/intraperitoneal) and monitor hematological/renal parameters to assess toxicity .

Q. How is this compound’s mechanism of action differentiated in autoimmune vs. inflammatory bowel diseases?

In AS, this compound modulates Th17-mediated inflammation, while in ulcerative colitis (UC), its anti-infective properties target gut microbiota dysbiosis . Mechanistic studies should employ tissue-specific assays: synovial fluid cytokine profiling (AS) vs. fecal microbiome analysis (UC) .

Advanced Research Questions

Q. How do NAT1 gene polymorphisms influence this compound responsiveness in AS patients?

NAT1 polymorphisms at locus 263 (rs15561) strongly correlate with treatment outcomes. Patients with AA/AG genotypes exhibit higher response rates (57–42.3%) compared to GG carriers (88.9% non-response) . Methodological steps:

- Genotyping : Use PCR-based Sanger sequencing or TaqMan assays for locus 263.

- Validation : Confirm protein-level discrepancies via ELISA (responders: 1.63 ± 0.12 µg/l vs. non-responders: 0.26 ± 0.04 µg/l) and Western blot .

- Statistical Analysis : Apply chi-square tests for genotype-phenotype associations and logistic regression for covariate adjustment (e.g., age, disease duration).

Q. How can researchers resolve discrepancies between NAT1 mRNA and protein expression data in this compound studies?

While NAT1 mRNA levels remain consistent across genotypes, post-translational modifications or protein degradation may explain reduced protein expression in non-responders . To investigate:

- Perform ribosome profiling to assess translation efficiency.

- Use proteasome inhibitors (e.g., MG-132) in cell lines to test protein stability.

- Integrate multi-omics (transcriptomics/proteomics) to identify regulatory miRNAs or chaperone interactions .

Q. What experimental designs are optimal for evaluating this compound’s synergistic effects with biologics?

Randomized controlled trials (RCTs) with factorial designs can test this compound-anti-TNFα combinations. Key considerations:

- Sample Size : Power calculations based on effect sizes from monotherapy trials (e.g., 32 patients in this compound-only cohorts) .

- Outcome Measures : Composite endpoints (ASAS40, endoscopic remission in UC) and safety profiles .

- Data Contradictions : Address placebo effects via double-blinding and stratify by NAT1 genotype to mitigate confounding .

Q. What methodologies address this compound’s variable pharmacokinetics in diverse patient populations?

Population pharmacokinetic (PopPK) modeling can identify covariates (e.g., NAT1 genotype, renal function) affecting drug exposure. Steps include:

- Sampling : Serial blood/urine collections over 24–72 hours post-dose.

- Assays : HPLC-MS/MS for quantifying this compound and metabolites.

- Modeling : Nonlinear mixed-effects software (e.g., NONMEM) to estimate clearance variability .

Data Analysis & Contradiction Management

Q. How should researchers interpret conflicting data on this compound’s immunomodulatory vs. antimicrobial roles?

Context-dependent mechanisms require disease-specific models:

- AS : Use HLA-B27 transgenic mice to study Th17/IL-23 axis modulation .

- UC : Employ dextran sulfate sodium (DSS)-induced colitis models to assess microbiota shifts .

- Meta-Analysis : Pool data from AS/UC trials, adjusting for trial heterogeneity via random-effects models .

Q. What strategies validate this compound’s off-target effects in transcriptomic studies?

- CRISPR Screens : Knockout candidate off-target genes (e.g., IL23R) in cell lines treated with this compound.

- Pathway Enrichment : GSEA or DAVID for gene ontology terms linked to unintended pathways (e.g., oxidative stress) .

- Dose-Response Curves : Confirm specificity by correlating transcriptomic changes with clinically relevant concentrations .

Methodological Best Practices

- Genotyping Validation : Replicate NAT1 results in independent cohorts and use functional assays (e.g., acetyltransferase activity) to confirm phenotypic impact .

- Data Transparency : Publish negative results (e.g., non-significant mRNA data) to avoid publication bias .

- Ethical Compliance : Include genotype-specific consent forms in trials to address pharmacogenetic privacy concerns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.